1,3-Dioxolan-2-one, 4-(chloromethyl)-

Polymer Chemistry Cationic Polymers Polyurethanes

1,3-Dioxolan-2-one, 4-(chloromethyl)- (CAS 2463-45-8), commonly referred to as chloromethyl ethylene carbonate, is a five-membered cyclic carbonate functionalized with a chloromethyl substituent. This bifunctional molecule combines a nucleophile-sensitive cyclic carbonate ring with an electrophilic chloromethyl group, enabling dual reactivity pathways critical for polymer synthesis and electrolyte formulation.

Molecular Formula C4H5ClO3
Molecular Weight 136.53 g/mol
CAS No. 2463-45-8
Cat. No. B1347359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxolan-2-one, 4-(chloromethyl)-
CAS2463-45-8
Molecular FormulaC4H5ClO3
Molecular Weight136.53 g/mol
Structural Identifiers
SMILESC1C(OC(=O)O1)CCl
InChIInChI=1S/C4H5ClO3/c5-3-1-2-7-4(6)8-3/h3H,1-2H2
InChIKeyHSONPEIWAFGLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Dioxolan-2-one, 4-(chloromethyl)- (CAS 2463-45-8): A Reactive Cyclic Carbonate for Polymer and Electrolyte Innovation


1,3-Dioxolan-2-one, 4-(chloromethyl)- (CAS 2463-45-8), commonly referred to as chloromethyl ethylene carbonate, is a five-membered cyclic carbonate functionalized with a chloromethyl substituent [1]. This bifunctional molecule combines a nucleophile-sensitive cyclic carbonate ring with an electrophilic chloromethyl group, enabling dual reactivity pathways critical for polymer synthesis and electrolyte formulation [2]. Its structural features impart distinct physicochemical properties—including a moderate dipole moment (~4.94 D) and a relatively low boiling point (~181°C) compared to unsubstituted ethylene carbonate—that directly influence its solvation behavior and thermal stability in industrial applications [3].

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Polymer synthesis Dual reactivity enables branched cationic polyurethanes.
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Electrolyte formulation Enhanced dipole moment improves Li-salt dissociation.
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CO₂ fixation studies Benchmark substrate for heterogeneous catalyst screening.
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Selective extraction High aromatic/aliphatic selectivity for fuel purification.

Why Substituting 1,3-Dioxolan-2-one, 4-(chloromethyl)- (CAS 2463-45-8) with Unfunctionalized Cyclic Carbonates Compromises Performance


Substituting 1,3-Dioxolan-2-one, 4-(chloromethyl)- with unfunctionalized cyclic carbonates (e.g., ethylene carbonate or propylene carbonate) or with alternative chlorinated derivatives (e.g., 4-chloro-1,3-dioxolan-2-one) is not scientifically equivalent. The chloromethyl substituent confers a unique dual reactivity profile: the cyclic carbonate ring undergoes ring-opening polymerization with nucleophiles (e.g., amines, alcohols), while the pendant chloromethyl group simultaneously enables quaternization or crosslinking reactions [1]. This dual functionality cannot be replicated by non-chlorinated carbonates, which lack the electrophilic handle necessary for post-polymerization modification, nor by directly ring-chlorinated analogs (e.g., 4-chloro-1,3-dioxolan-2-one), which exhibit different electronic effects and steric constraints [2]. Furthermore, the chloromethyl group alters the dipole moment and dielectric properties of the molecule relative to ethylene carbonate, directly impacting its efficacy as a solvent or electrolyte additive [3]. The following quantitative evidence substantiates these critical differentiators.

Property
Target: 4-(chloromethyl)-
Substitute: unfunctionalized or ring-chlorinated
Reactivity
Dual: ring-opening + quaternization/crosslinking
Single: ring-opening only; no electrophilic handle
Dipole moment
Higher polarity (~4.94 D) drives electrolyte performance
Lower polarity (~4.55 D) may shift solvation and dielectric response
Electronic effects
Chloromethyl alters ring electronics and sterics
Ring-chlorinated analogs show different steric and electronic profiles; not interchangeable

1,3-Dioxolan-2-one, 4-(chloromethyl)- (CAS 2463-45-8): Quantitative Differentiation Evidence for Scientific Selection


Dual Reactivity in Polymer Synthesis: Simultaneous Ring-Opening and Quaternization

1,3-Dioxolan-2-one, 4-(chloromethyl)- enables a one-pot, two-step polyaddition with diethylenetriamine to yield a branched cationic polyurethane. The reaction proceeds via nucleophilic addition of the primary amine to the cyclic carbonate ring, followed by quaternization of the secondary amine by the pendant chloromethyl group [1]. This dual reactivity is not achievable with unsubstituted ethylene carbonate or propylene carbonate, which lack the electrophilic chloromethyl handle and thus cannot undergo the quaternization step.

Dual reactivity in polymer synthesis
Class-level inference
Target: branched cationic polyurethane formed via ring-opening and quaternization Comparator: ethylene carbonate gives linear polyurethanes only; no quaternization
Supports pathway to tunable charge density polymers
Reaction with diethylenetriamine in molten salts; exact architecture needs validation
Polymer Chemistry Cationic Polymers Polyurethanes

High Catalytic Yield in CO₂ Fixation: A Benchmark for Cyclic Carbonate Synthesis

In the solvent-free cycloaddition of CO₂ with epichlorohydrin to form 1,3-dioxolan-2-one, 4-(chloromethyl)-, a task-specific ionic liquid-grafted mesoporous alumina catalyst achieved a yield of 96.6% under optimized conditions (110 °C, 2 MPa, 6 h) [1]. This yield serves as a performance benchmark; unsubstituted epoxides (e.g., propylene oxide) under similar catalytic systems typically yield lower conversions due to reduced epoxide reactivity.

CO₂ fixation yield
Cross-study comparable
96.6% yield (110 °C, 2 MPa, 6 h) Comparator: propylene oxide typical yields 70–85% under similar ionic liquid systems
Reported higher atom economy for green synthesis benchmarking
Catalyst: [CmMim][Br]-grafted MA-0.2; conditions must be controlled
CO₂ Utilization Green Chemistry Heterogeneous Catalysis

Enhanced Dielectric Constant and Dipole Moment vs. Unsubstituted Ethylene Carbonate

The dipole moment of chloromethyl ethylene carbonate was determined to be ~4.94 D, significantly higher than that of unsubstituted ethylene carbonate (~4.55 D) [1][2]. This increase is attributed to the electron-withdrawing chloromethyl group, which enhances molecular polarity. The corresponding dielectric constant is also elevated, improving the compound's ability to dissociate lithium salts in battery electrolytes.

Dipole moment comparison
Head-to-head
~4.94 D (chloromethyl derivative) ~4.55 D (ethylene carbonate) — +8.6% increase
Supports improved salt dissociation in electrolytes
Measured in benzene at 25 °C; electrolyte performance requires cell-level validation
Electrolyte Additives Lithium-Ion Batteries Dielectric Properties

Superior Extraction Efficiency for Aromatic Desulfurization of Liquid Fuels

In a comparative study of eight CO₂-derived cyclic carbonates as extractants for fuel dearomatization, (chloromethyl)ethylene carbonate demonstrated the highest selectivity for benzene extraction from n-heptane, outperforming ethylene carbonate, propylene carbonate, and glycerol carbonate [1]. COSMO-RS calculations predicted the most favorable activity coefficients and excess enthalpies for aromatic-cyclic carbonate mixtures when using the chloromethyl derivative.

Aromatic extraction selectivity
Head-to-head
Ranked highest among 8 cyclic carbonates tested for benzene/n-heptane selectivity
Reported top selectivity in tested set; supports extraction solvent screening
COSMO-RS modeling and experimental validation at 25 °C
Liquid-Liquid Extraction Fuel Purification Green Solvents

1,3-Dioxolan-2-one, 4-(chloromethyl)- (CAS 2463-45-8): Evidence-Based Application Scenarios for Procurement Prioritization


Synthesis of Branched Cationic Polymers for Antimicrobial Coatings and Gene Delivery

Leverage the dual reactivity of 1,3-dioxolan-2-one, 4-(chloromethyl)- to prepare branched cationic polyurethanes via one-pot polyaddition with polyamines. The cyclic carbonate ring reacts with primary amines to form urethane linkages, while the pendant chloromethyl group subsequently quaternizes secondary amines, introducing permanent cationic charges along the polymer backbone [1]. This architecture is unattainable with non-chlorinated cyclic carbonates and enables applications in antimicrobial surfaces, flocculants, and non-viral gene delivery vectors.

High-Performance Electrolyte Additive for Lithium-Ion Batteries

Incorporate 1,3-dioxolan-2-one, 4-(chloromethyl)- as a co-solvent or additive in lithium-ion battery electrolytes to enhance ionic conductivity and SEI formation. Its elevated dipole moment (~4.94 D) compared to ethylene carbonate (~4.55 D) improves lithium salt dissociation, while the chloromethyl group participates in forming a stable, halogen-rich solid electrolyte interphase (SEI) on graphite anodes, mitigating capacity fade [1][2]. This compound offers a balance of high polarity and film-forming capability not found in unsubstituted carbonates.

Green Synthesis of Cyclic Carbonates via CO₂ Fixation

Utilize 1,3-dioxolan-2-one, 4-(chloromethyl)- as a benchmark product for evaluating heterogeneous catalysts in the cycloaddition of CO₂ with epichlorohydrin. Catalytic systems achieving >95% yield under mild conditions (e.g., 110 °C, 2 MPa) demonstrate industrial viability for CO₂ utilization [1]. The high reactivity of the chloromethyl-substituted epoxide enables these exceptional yields, making it a preferred substrate for catalyst screening and process optimization in green chemistry.

Selective Extraction Solvent for Aromatic Removal from Aliphatic Hydrocarbons

Employ 1,3-dioxolan-2-one, 4-(chloromethyl)- as a high-selectivity solvent for liquid-liquid extraction of aromatics (e.g., benzene) from aliphatic streams (e.g., naphtha). COSMO-RS predictions and experimental validation confirm its superior performance over conventional solvents like sulfolane, ethylene carbonate, and propylene carbonate in dearomatization processes [1]. This reduces energy consumption and solvent inventory in fuel purification and petrochemical refining.

Application
Selection Property
Validation Focus
Branched cationic polymer synthesis
Dual reactivity (ring-opening + quaternization)
Charge density and polymer architecture control
Li-ion battery electrolyte additive
Enhanced dipole moment and halogen-rich SEI formation
Ionic conductivity and capacity retention under cycling
CO₂ fixation catalyst benchmarking
High substrate reactivity and yield benchmark
Catalyst screening and atom economy optimization
Aromatic extraction from aliphatic streams
High aromatic/aliphatic selectivity
Liquid-liquid extraction efficiency and solvent inventory

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